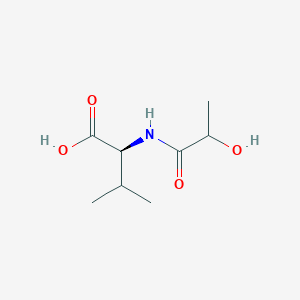
N-(2-Hydroxypropanoyl)-L-valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Hydroxypropanoyl)-L-valine:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxypropanoyl)-L-valine typically involves the reaction of L-valine with lactic acid under controlled conditions. The reaction can be catalyzed by enzymes or chemical catalysts to facilitate the formation of the desired product. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fermentation processes using microorganisms that can produce lactic acid and valine. The fermentation broth is then subjected to downstream processing, including purification and crystallization, to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: N-(2-Hydroxypropanoyl)-L-valine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of N-(2-Oxopropanoyl)-L-valine.
Reduction: Regeneration of this compound.
Substitution: Formation of N-(2-Halopropanoyl)-L-valine derivatives.
Scientific Research Applications
N-(2-Hydroxypropanoyl)-L-valine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent and its role in modulating immune responses.
Industry: It is used in the production of biodegradable polymers and as an additive in food and cosmetic products.
Mechanism of Action
The mechanism of action of N-(2-Hydroxypropanoyl)-L-valine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the production of various metabolites. It may also interact with cell surface receptors, modulating signaling pathways that regulate cellular functions such as growth, differentiation, and immune response.
Comparison with Similar Compounds
- N-(2-Hydroxypropanoyl)-L-methionine
- N-(2-Hydroxypropanoyl)-L-leucine
- N-(2-Hydroxypropanoyl)-L-isoleucine
Comparison: N-(2-Hydroxypropanoyl)-L-valine is unique due to its specific structure and the presence of the valine moiety. Compared to similar compounds, it may exhibit different reactivity and biological activity due to the distinct properties of valine. For example, N-(2-Hydroxypropanoyl)-L-methionine contains a sulfur atom, which can influence its chemical behavior and interactions with biological molecules.
Properties
CAS No. |
70190-98-6 |
|---|---|
Molecular Formula |
C8H15NO4 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
(2S)-2-(2-hydroxypropanoylamino)-3-methylbutanoic acid |
InChI |
InChI=1S/C8H15NO4/c1-4(2)6(8(12)13)9-7(11)5(3)10/h4-6,10H,1-3H3,(H,9,11)(H,12,13)/t5?,6-/m0/s1 |
InChI Key |
IJKKTQLUXOILBQ-GDVGLLTNSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)C(C)O |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Aminoethyl)sulfanyl]-3-methylbutanoic acid](/img/structure/B14478712.png)
![1-Ethyl-4-[(Z)-(4-pentylphenyl)-ONN-azoxy]benzene](/img/structure/B14478720.png)
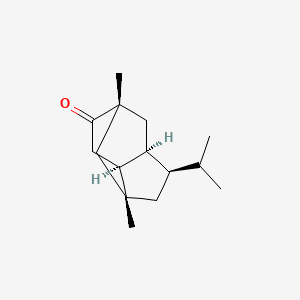
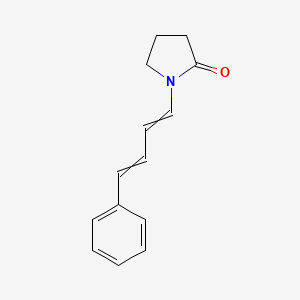
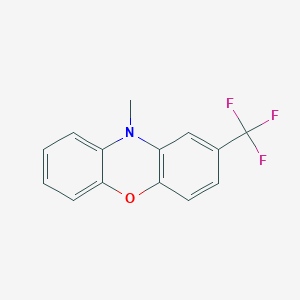
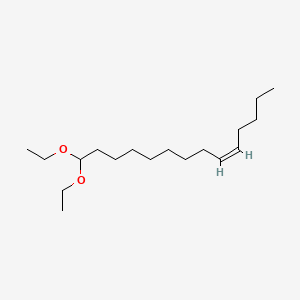
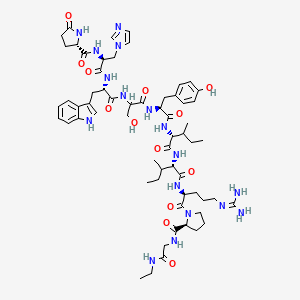

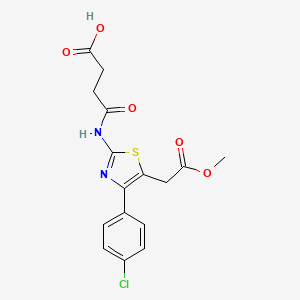
![3-[9-(Dimethylamino)-1,5-dioxaspiro[5.5]undecan-9-yl]phenol](/img/structure/B14478762.png)
![4-[(Dimethylamino)methyl]thiomorpholin-3-one](/img/structure/B14478765.png)

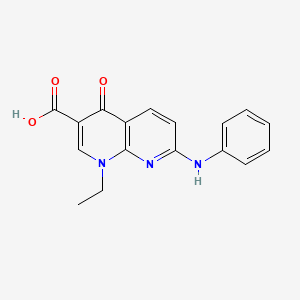
![N-[6-(2-Cyclohexylethoxy)-3,4-dihydronaphthalen-1(2H)-ylidene]hydroxylamine](/img/structure/B14478776.png)
